molecular formula C12H17NO4 B2732769 [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester CAS No. 145881-74-9

[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

Cat. No.: B2732769
CAS No.: 145881-74-9
M. Wt: 239.271
InChI Key: NFPGZLVPTVWFSY-UHFFFAOYSA-N
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Description

[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by its unique structure, which includes a benzyl ester group and a hydroxy-ethoxy-ethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester typically involves the esterification of carbamic acid with benzyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

Carbamic acid+Benzyl alcohol[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester+Water\text{Carbamic acid} + \text{Benzyl alcohol} \rightarrow \text{this compound} + \text{Water} Carbamic acid+Benzyl alcohol→[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester+Water

Commonly used acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and reaction media can further enhance the efficiency of the process .

Mechanism of Action

The mechanism of action of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze esterification and hydrolysis reactions. The compound can act as a substrate for these enzymes, leading to the formation of various products through enzymatic catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester is unique due to its specific structure, which includes both a benzyl ester group and a hydroxy-ethoxy-ethyl moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

benzyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-7-9-16-8-6-13-12(15)17-10-11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPGZLVPTVWFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145881-74-9
Record name 145881-74-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 2-(2-aminoethoxyl)ethanol (20 g) dissolved in dichloromethane (200 ml) was added stepwise triethylamine (26.5 ml) and benzyloxy(carbonyloxy)succinimide (47.47 g). The reaction mixture was stirred overnight at room temperature. The solvent was distilled off under reduced pressure and the residue was dissolved in deionized water (500 ml). The insoluble layer was separated, and the aqueous layer was mixed with 50 g of NaCl and the pH adjusted to 5.0 with 5% H3PO4. The product was extracted with dichloromethane (100 ml, 50 ml, and 50 ml) and the extract was dried with MgSO4, filtered, and evaporated to dryness under reduced pressure. The residue was dried under vacuum overnight, then combined with the previously separated insoluble layer and dissolved in dichloromethane (300 ml). The solution was washed with 5-% aqueous NaCl solution (3×50 ml) and dried with MgSO4. The solvent was distilled under reduced pressure, and the residue was dried overnight under vacuum, giving 40 g of the desired product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step Two
Quantity
47.47 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(2-Aminoethoxy)ethanol (5.26 g, 50 mmol) and sodium hydroxide (2.1 g, 52.5 mmol) were dissolved in water (200 mL). The resulted solution was cooled in ice bath, followed by the dropwise addition of benzyl chloroformate. After the addition, the reaction mixture was continuously stirred in ice bath for another hour. The desired product was extracted with ethyl acetate (EtOAc, 200 mL). The EtOAc layer was washed with water (3×100 mL) and then dried over anhydrous sodium sulfate. The solvent was removed in vacuo to yield the crude product. The product was further purified by flash column chromatography (SiO2, 1:2 Hexane:EtOAc) to give [2-(2-hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester as a clear oil (8.07 g, 67.5% yield). 1H-NMR (CDCl3, ppm) 7.35 (m, 5H), 5.34 (b, 1H), 5.10 (s, 2H), 3.71 (m, 2H), 3.56 (m, 4H), 3.41 (m, 2H), 2.20 (b 1H),. ESMS 240.0 (M+1).
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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